1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
Description
Overview of Enamino Esters in Synthetic and Medicinal Chemistry
Enamino esters, and specifically β-enamino esters, are a class of organic compounds characterized by an amine group and an ester group attached to the double bond of an alkene. They are considered highly versatile intermediates in organic synthesis due to their polyfunctionality. acs.org These compounds possess both nucleophilic and electrophilic reaction sites, which allows for a wide array of chemical transformations. nih.govrsc.org
The synthesis of β-enamino esters is well-established, with common methods including the condensation reaction between β-keto esters and various primary or secondary amines. organic-chemistry.org Other efficient routes involve the reaction of esters with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov Their synthetic utility is demonstrated by their widespread use as building blocks for a variety of more complex molecules, particularly nitrogen-containing heterocycles. nih.govacgpubs.org Researchers have successfully used β-enamino esters as key intermediates in the synthesis of pyridines, quinolines, pyrroles, and pyrazoles. rsc.org Furthermore, their reactivity has been harnessed to produce quinazolinones and various alkaloids, highlighting their importance in constructing medicinally relevant scaffolds. nih.govacgpubs.org The potential of these compounds is underscored by preliminary studies on certain enamino esters that have revealed biological activities, including anticonvulsant properties. nih.gov
Significance of Piperidine (B6355638) Scaffolds as Privileged Structures
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most significant structural motifs in medicinal chemistry. nih.gov It is often described as a "privileged structure," a term coined in 1988 to describe molecular frameworks that are able to provide ligands for diverse receptors. ufrj.br The piperidine scaffold fits this description perfectly, as it is a core component in numerous natural products and is present in more than twenty different classes of pharmaceutical agents. nih.govnih.gov
The prevalence of the piperidine nucleus in drug design can be attributed to several favorable characteristics. The nitrogen atom provides a basic center that can be protonated at physiological pH, which is often crucial for binding to biological targets and for improving solubility. The chair-like three-dimensional conformation of the ring allows for the precise spatial arrangement of substituents, enabling chemists to optimize interactions with protein binding sites. nih.gov Furthermore, the benzoylpiperidine fragment, a related structure, is noted for its metabolic stability, making it a reliable chemical frame for drug development. nih.gov The significance of this scaffold is evident in its presence in drugs targeting a wide range of conditions, from neurodegenerative diseases like Alzheimer's to cancer and psychosis. nih.govnih.gov The development of efficient and cost-effective synthetic methods for producing substituted piperidines remains an important and active area of modern organic chemistry. nih.govnews-medical.net
Contextualizing 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate within Modern Chemical Research
The compound this compound represents a molecular design that merges the attributes of a privileged scaffold with a versatile synthetic handle. While specific research focusing exclusively on this molecule is not extensively documented in peer-reviewed literature, its structure suggests a clear purpose as a valuable intermediate for chemical synthesis. The 1-benzylpiperidine (B1218667) portion of the molecule provides a robust, three-dimensional framework that is a proven component of many biologically active compounds. researchgate.net For instance, related structures like trans-3-amino-1-benzylpiperidin-4-ols have been synthesized as potential intermediates for creating analogues of antitumor piperidine alkaloids. researchgate.net
The enamino ester functionality attached at the 3-position endows the molecule with significant potential for further chemical elaboration. As established, enamino esters are precursors to a wide variety of heterocyclic systems. rsc.orgnih.gov Therefore, this compound can be viewed as a custom-built starting material, designed for use in synthetic campaigns aimed at producing novel and complex molecules. Researchers could leverage the reactivity of the enamino ester group to construct additional rings or introduce new functional groups, leading to the creation of libraries of compounds based on the 1-benzylpiperidine core. These new molecules could then be screened for biological activity, making this compound a strategic asset in drug discovery and medicinal chemistry research programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl) 3-aminobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(17)10-16(19)20-15-8-5-9-18(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGGELDLHZANRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737747 | |
| Record name | 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91599-78-9 | |
| Record name | 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate identifies two primary strategic disconnections. The most apparent disconnection is at the ester linkage (C-O bond), which simplifies the molecule into two key synthons: 1-benzylpiperidin-3-ol (B57625) and a derivative of 3-aminobut-2-enoic acid .
A further disconnection within the 3-aminobut-2-enoate precursor reveals its relationship to a β-keto ester. youtube.com The enamine functionality can be retrosynthetically traced back to the condensation of a 3-oxobutanoate, such as ethyl acetoacetate , and an ammonia (B1221849) source. This approach simplifies the synthesis to the preparation of two commercially available or readily synthesized starting materials: a derivative of 3-oxobutanoic acid and 1-benzylpiperidin-3-one.
Synthesis of the 3-aminobut-2-enoate Moiety
The 3-aminobut-2-enoate subunit is a classic enamine structure, accessible through the condensation of a β-dicarbonyl compound with an amine.
The formation of β-enamino esters from β-keto esters is a well-established and efficient transformation. organic-chemistry.org The reaction typically involves the condensation of a β-keto ester, such as ethyl acetoacetate, with an ammonia derivative. Ammonium (B1175870) acetate (B1210297) is a commonly used reagent for this purpose as it provides both ammonia and a mild acidic catalyst (acetic acid) upon dissociation, which facilitates the reaction. researchgate.netwikipedia.orgnih.gov
This reaction is a cornerstone of multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis, where the in-situ formation of an enamino ester is the first step. wikipedia.orgnih.gov The general reaction involves heating the β-keto ester with ammonium acetate, often in a solvent like ethanol (B145695) or even under solvent-free conditions. organic-chemistry.orgderpharmachemica.com
| β-Keto Ester | Amine Source | Catalyst | Solvent | Conditions | Yield | Reference |
| Ethyl acetoacetate | Ammonium acetate | Guanidine HCl | Ethanol | Stirring, RT | Good | derpharmachemica.com |
| Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles | Ultrasonic irradiation | 96% | wikipedia.org |
| Various β-Keto esters | Various amines | Acetic acid (0.1 eq.) | Solvent-free | Ultrasound | Good | organic-chemistry.org |
| Ethyl acetoacetate | Ammonium acetate | Dy(III) complex | Solvent-free | 80 °C | High | researchgate.net |
This table is illustrative and specific yields may vary based on the exact substrates and reaction scale.
The mechanism of enamine formation from a β-keto ester involves the nucleophilic attack of ammonia on the ketone carbonyl. masterorganicchemistry.comyoutube.com This process is typically catalyzed by a mild acid to protonate the carbonyl oxygen, thereby activating the carbonyl group towards attack. youtube.com The initial addition forms a hemiaminal (or carbinolamine) intermediate. This intermediate then undergoes dehydration, a step also facilitated by the acid catalyst, which protonates the hydroxyl group to create a good leaving group (water). Subsequent deprotonation of the α-carbon leads to the formation of the stable, conjugated enamine product. masterorganicchemistry.com The entire process is a series of reversible equilibria, and the reaction is often driven to completion by removing the water that is formed. youtube.com
When primary amines or ammonia react with β-keto esters, the resulting enamine can exist as either the E or Z geometric isomer. The stereochemical outcome is often influenced by thermodynamic stability. For primary enamines (derived from ammonia), the Z-isomer is generally favored due to the formation of a stable six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. organic-chemistry.org This chelation effect provides significant stabilization.
However, the E/Z ratio can be influenced by reaction conditions such as the solvent and the nature of the catalyst. organic-chemistry.orgmdpi.com While the Z-isomer often predominates due to thermodynamic control, kinetic control under different conditions could potentially favor the E-isomer. mdpi.com Spectroscopic methods, such as 2D NOESY NMR, can be used to definitively determine the configuration of the resulting enamine by observing the spatial proximity between the N-H proton and other protons in the molecule. mdpi.com
Synthesis of the 1-Benzylpiperidin-3-yl Moiety
The alcohol portion of the target ester, 1-benzylpiperidin-3-ol, is readily prepared from its corresponding ketone.
The synthesis of the required alcohol, 1-benzylpiperidin-3-ol , is most directly achieved via the reduction of 1-benzylpiperidin-3-one . This transformation can be accomplished using a variety of standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective choice for this type of ketone reduction due to its chemoselectivity, as it will not reduce ester functionalities.
The starting material, 1-benzylpiperidin-3-one, can be synthesized through methods such as the Dieckmann condensation of N-benzyl-3-aza-1,7-pimelic acid diethyl ester. Alternatively, direct benzylation of 3-hydroxypiperidine (B146073) with benzyl (B1604629) bromide in the presence of a base like cesium carbonate can yield 1-benzylpiperidin-3-ol directly. rsc.org
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| 1-Benzylpiperidin-3-one | H₂, Pd catalyst | Not specified | Not specified | 1-Benzylpiperidine (B1218667) | |
| 3-Hydroxypiperidine | Benzyl bromide, Cs₂CO₃ | Acetone | rt, 24 h | 1-Benzylpiperidin-3-ol | rsc.org |
Note: The first entry describes a reduction to the fully saturated piperidine (B6355638), not the desired alcohol, illustrating a potential side reaction if hydrogenation conditions are too harsh. The second entry provides a direct route to the desired alcohol.
With both the 3-aminobut-2-enoate moiety and 1-benzylpiperidin-3-ol in hand, the final step is their coupling via an esterification or transesterification reaction. A common method involves the reaction of the alcohol (1-benzylpiperidin-3-ol) with a simple alkyl ester of the acid (e.g., methyl or ethyl 3-aminobut-2-enoate) in the presence of a suitable catalyst to facilitate transesterification. google.comgoogle.com
Installation of the Piperidine Core through Cyclization Reactions
The formation of the substituted piperidine core is a critical step in the synthesis of the target compound. Various cyclization strategies can be employed to construct this heterocyclic motif.
One common approach is through the cyclization of linear precursors. For instance, intramolecular reductive amination of a suitable δ-amino ketone can yield the desired piperidine ring. This method involves the formation of a cyclic imine intermediate from a linear amino ketone, which is then reduced in situ to the corresponding piperidine.
Another powerful method involves the intramolecular hydroamination of unsaturated amines. For example, the cyclization of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst, such as [Rh(COD)(DPPB)]BF4, can produce 3-arylpiperidines in high yields. organic-chemistry.org This approach is particularly effective for creating substituted piperidines with high diastereoselectivity. organic-chemistry.org
Furthermore, radical cyclizations offer a versatile route to piperidine derivatives. The cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, mediated by radical initiators, can lead to the formation of 2,4-disubstituted piperidines. organic-chemistry.org Additionally, combining photoredox catalysis with cobaloxime and amine catalysis allows for the radical cyclization of aldehydes with pendant alkenes, providing access to various 5-, 6-, and 7-membered rings. organic-chemistry.org
Two-component reactions, such as the condensation of amines with aldehydes or ketones followed by reductive amination, are also widely used for constructing the piperidine skeleton. nih.gov A notable example is the [5+1] annulation method, which can be achieved through a hydrogen borrowing strategy. nih.gov
Table 1: Selected Cyclization Reactions for Piperidine Synthesis
| Reaction Type | Catalyst/Reagent | Starting Material Example | Product Type | Reference |
| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF4 | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | organic-chemistry.org |
| Reductive Amination | NaBH3CN | Monoxime of 1,5-diketone | Polysubstituted N-hydroxypiperidines | ajchem-a.com |
| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines and Pyrrolidones | nih.gov |
| [5+1] Annulation | Iridium complex | Primary amines and diols | Cyclic amines | organic-chemistry.org |
Esterification and Coupling Reactions for Final Product Assembly
The final step in the synthesis of this compound is the esterification of the 1-benzylpiperidin-3-ol intermediate with 3-aminobut-2-enoic acid or a suitable derivative. Standard esterification methods, such as Fischer esterification using an acid catalyst, can be employed. However, to avoid potential side reactions with the amine functionality, coupling reagents are often preferred.
Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the coupling between the alcohol and the carboxylic acid under mild conditions.
Alternatively, the enamino ester moiety can be formed by reacting 1-benzylpiperidin-3-ol with a more reactive derivative of 3-aminobut-2-enoic acid, such as its acid chloride or by performing a transesterification with an alkyl 3-aminobut-2-enoate.
Advanced Synthetic Techniques in Related Systems
Modern synthetic methodologies can offer significant advantages in terms of efficiency, yield, and environmental impact for the synthesis of compounds related to this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. acgpubs.org In the context of synthesizing the target molecule, microwave irradiation can be particularly beneficial for the formation of the β-enaminone component.
The synthesis of β-enaminones from the reaction of β-dicarbonyl compounds with amines is often significantly faster under microwave conditions, frequently proceeding in minutes with high yields, sometimes even without a catalyst or solvent. acgpubs.orgresearchgate.netresearchgate.net For instance, the reaction of dimedone with various amines has been successfully carried out using microwave irradiation, demonstrating the efficiency of this method. tandfonline.com The use of solid supports like K-10 montmorillonite (B579905) clay can further enhance the reaction rates and simplify the work-up procedures. scielo.br
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Enaminones
| Reaction Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | Hours to Days | Moderate to High | acgpubs.org |
| Microwave Irradiation | Minutes | High to Quantitative | acgpubs.orgresearchgate.net |
| MW with Solid Support (K-10) | Minutes | 36-94% | acgpubs.org |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov While not directly applied in the final esterification step, these methods are highly relevant for the synthesis of precursors and related enamine structures.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl or vinyl halides and amines. nih.gov This methodology could be adapted for the synthesis of various β-enaminones by coupling a secondary amine with a suitable vinyl halide. The choice of palladium precursor, ligand (e.g., BINAP), base, and solvent is crucial for achieving high yields and selectivity. nih.gov
Furthermore, palladium catalysis can be employed in carbonylative coupling reactions. For example, a palladium-catalyzed four-component reaction involving aryl bromides, amines, alkynes, and carbon monoxide can produce enaminones in good yields. researchgate.net Such advanced strategies offer novel and efficient routes to key intermediates required for the synthesis of complex molecules like this compound. researchgate.netrsc.org
Stereochemical Aspects of 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate and Its Analogues
Geometric Isomerism of the 3-aminobut-2-enoate Moiety (Z- and E-isomers)
The 3-aminobut-2-enoate portion of the molecule, a derivative of a β-enaminoester, can exist as two distinct geometric isomers: Z (Zusammen) and E (Entgegen). This isomerism arises from the restricted rotation around the carbon-carbon double bond (C=C). The relative positions of the substituents on the double bond determine the configuration.
In many β-enaminones and β-enaminoesters, the Z-isomer is often the more stable form. organic-chemistry.org This stability is attributed to the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O). researchgate.netresearchgate.net This interaction holds the molecule in a planar conformation. researchgate.net The synthesis of β-enaminoesters can be influenced by catalysts and reaction conditions, with acid catalysis sometimes allowing for the selective formation of either E or Z isomers depending on the solvent used. organic-chemistry.org In contrast, base-promoted reactions are often E-selective. organic-chemistry.org
The specific stereochemistry (E or Z) can be determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), by analyzing chemical shifts and coupling constants. For instance, ¹H-NMR spectra can reveal the presence of the intramolecular hydrogen bond, which is characteristic of the Z-isomer, often showing a downfield signal for the N-H proton. nih.gov
| Isomer | Relative Substituent Position | Key Stabilizing Feature | Common Outcome |
|---|---|---|---|
| Z-isomer | Higher priority groups on the same side of the C=C bond | Intramolecular hydrogen bonding (N-H···O=C) | Often the thermodynamically more stable isomer |
| E-isomer | Higher priority groups on opposite sides of the C=C bond | Less common, can be favored under specific kinetic control | Generally less stable due to lack of internal H-bond |
Chirality in the Piperidine (B6355638) Ring and Potential for Enantiomers
The piperidine ring in 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate is substituted at the C3 position with the aminobutenoate group. This C3 carbon atom is a stereogenic center, also known as a chiral center, because it is bonded to four different groups:
The nitrogen atom of the piperidine ring.
The C2 methylene group of the ring.
The C4 methylene group of the ring.
The oxygen atom of the ester linkage to the 3-aminobut-2-enoate moiety.
Due to this chiral center, the molecule is not superimposable on its mirror image. youtube.comyoutube.com These non-superimposable mirror images are called enantiomers. They are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. The presence of a chiral center in the piperidine ring is a significant feature in many biologically active molecules and approved pharmaceutical ingredients. nih.govthieme-connect.com The introduction of a chiral center can significantly improve the potency and physicochemical properties of a compound. thieme-connect.com Therefore, the synthesis of enantiomerically pure 3-substituted piperidines is a major focus in medicinal chemistry and organic synthesis. thieme-connect.comnih.gov
Enantioselective Synthesis Strategies
Synthesizing a specific enantiomer of a chiral compound like a 3-substituted piperidine requires methods that can control the three-dimensional arrangement of atoms during the reaction. nih.gov Such methods, known as enantioselective synthesis, are critical as different enantiomers can have vastly different biological activities. Several strategies have been developed to access enantioenriched 3-substituted piperidines. nih.govacs.orgtmc.edursc.orgrsc.org
One of the most effective strategies for constructing chiral piperidine rings is the intramolecular aza-Michael reaction. mdpi.com This reaction involves the addition of a nitrogen nucleophile (an amine or its derivative) to an α,β-unsaturated carbonyl system within the same molecule, leading to cyclization. When guided by a chiral catalyst, this process can be highly enantioselective. nih.govbeilstein-journals.org
This methodology has been successfully applied to synthesize a variety of five- and six-membered nitrogen heterocycles with excellent enantioselectivity (up to 99% ee) and good yields. beilstein-journals.orgacs.orgrhhz.net The reaction typically involves a carbamate tethered to an α,β-unsaturated aldehyde or ketone, which cyclizes in the presence of a chiral organocatalyst. acs.orgrhhz.net The utility of this approach has been demonstrated in the total synthesis of several piperidine alkaloids. nih.govacs.org
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthesis. nih.gov In the context of synthesizing chiral piperidines and related structures, organocatalysts are frequently used to facilitate asymmetric aza-Michael additions. mdpi.combeilstein-journals.org
Chiral primary and secondary amines, such as those derived from proline or cinchona alkaloids, are common organocatalysts. beilstein-journals.orgnih.gov They operate by forming transient chiral intermediates, such as iminium ions or enamines, with the substrate. nih.gov This activation lowers the LUMO of the α,β-unsaturated system, facilitating the intramolecular nucleophilic attack by the nitrogen atom in a stereocontrolled manner. acs.orgnih.gov The choice of catalyst and the addition of co-catalysts, such as weak acids, can be crucial for achieving high yields and enantioselectivities. beilstein-journals.orgrhhz.net This approach has proven effective for synthesizing various β-amino acid derivatives and heterocyclic systems. rsc.orgmdpi.com
| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Prolinol Derivatives | Jørgensen-Hayashi catalyst | Intramolecular aza-Michael Addition | Often >90% acs.orgnih.gov |
| Cinchona Alkaloids | Quinine-derived primary amines | Intramolecular aza-Michael Addition | Up to 97.5% rhhz.net |
| Squaramide Catalysts | Chiral squaramides | Cascade aza-Michael Addition | Excellent beilstein-journals.org |
Beyond organocatalysis, other methods involving chiral auxiliaries and metal-based catalysts are widely used.
A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Carbohydrate-derived auxiliaries, for example, have been successfully used in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com Evans oxazolidinones are another well-known class of auxiliaries used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be steps in a larger piperidine synthesis. wikipedia.org
Chiral metal catalysts also play a pivotal role. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgtmc.eduorganic-chemistry.org These intermediates can then be reduced to the corresponding chiral piperidines. nih.govacs.orgtmc.edu This strategy offers broad functional group tolerance and has been applied to the formal synthesis of clinically used drugs. acs.orgtmc.edu Similarly, catalytic enantioselective bromocyclization of olefinic amides provides another route to enantioenriched piperidines. rsc.orgrsc.org
Diastereoselective Control in Related Chemical Transformations
Once a chiral piperidine ring has been synthesized, further reactions on the molecule must consider the issue of diastereoselectivity. If a new stereocenter is created in a molecule that already contains one, the products are diastereomers. Diastereoselective reactions aim to control which of the possible diastereomers is formed.
The existing stereocenter in the 3-substituted piperidine can influence the stereochemical outcome of subsequent reactions. For example, the diastereoselective lithiation of an N-protected piperidine followed by trapping with an electrophile can be used to install a second substituent with a specific relative stereochemistry. rsc.org Similarly, radical-catalyzed (4+2) cycloaddition reactions have been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov The development of highly diastereoselective multicomponent reactions also provides a convenient approach to complex piperidine structures with multiple stereocenters. researchgate.netresearchgate.net Controlling this relative stereochemistry is essential for building complex, poly-substituted piperidine scaffolds found in many natural products and pharmaceuticals. rsc.orgnih.govresearchgate.net
Structural and Conformational Analysis of 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the molecular structure of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, with each method providing unique insights into its atomic and electronic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the 3-aminobut-2-enoate side chain. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons on the piperidine ring would exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts providing information about their axial or equatorial positions. The methine proton at the 3-position of the piperidine ring, being attached to the ester oxygen, would be shifted downfield. For the 3-aminobut-2-enoate moiety, the vinyl proton would appear as a singlet, and the methyl protons would also give rise to a singlet. The amine (NH₂) protons might appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift (around 170 ppm). The aromatic carbons of the benzyl group would appear in the typical range of 127-138 ppm. The carbons of the piperidine ring and the 3-aminobut-2-enoate side chain would have characteristic chemical shifts that can be assigned based on established correlation tables and computational predictions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data are predicted values and may vary from experimental results.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl Aromatic CH | 7.20-7.40 | 127.0-129.0 |
| Benzyl CH₂ | ~3.50 | ~63.0 |
| Piperidine-3-CH | ~4.80 | ~70.0 |
| Piperidine Ring CH₂ | 1.50-3.00 | 25.0-55.0 |
| Vinyl CH | ~4.50 | ~85.0 |
| Amino NH ₂ | Broad | - |
| Methyl CH ₃ | ~1.90 | ~20.0 |
| Carbonyl C=O | - | ~170.0 |
| Vinyl C-NH₂ | - | ~160.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic and vinylic C-H bonds, and below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and benzyl groups.
C=O stretching: A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ester carbonyl group.
C=C stretching: A band in the region of 1600-1650 cm⁻¹ for the carbon-carbon double bond of the enoate system.
C-N stretching: Absorptions in the 1000-1350 cm⁻¹ range for the C-N bonds of the piperidine ring and the amine group.
C-O stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 |
| Aromatic/Vinylic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | <3000 |
| α,β-Unsaturated Ester | C=O Stretch | 1690-1710 |
| Alkene | C=C Stretch | 1600-1650 |
| Amine/Amide | C-N Stretch | 1000-1350 |
| Ester | C-O Stretch | 1100-1300 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (274.36 g/mol ).
The fragmentation pattern would offer valuable structural clues. Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion). Other significant fragments could arise from the loss of the 3-aminobut-2-enoate side chain or fragmentation of the piperidine ring itself. Analysis of these fragments allows for the confirmation of the different structural units within the molecule.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive determination of the solid-state structure of this compound. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional representation of the molecule in the crystalline state. A successful crystallographic analysis would reveal the exact conformation of the piperidine ring and the orientation of the benzyl and 3-aminobut-2-enoate substituents. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.
Conformational Analysis of the Piperidine Ring and the Unsaturated Ester Side Chain
The conformational flexibility of the piperidine ring and the orientation of the bulky substituents are key aspects of the stereochemistry of this compound.
Preferred Ring Conformations (e.g., Chair, Boat)
The piperidine ring, being a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric strain and torsional strain. In the case of this compound, two chair conformations are possible, differing in the axial or equatorial placement of the substituents.
Due to the steric bulk of the benzyl and 3-aminobut-2-enoate groups, the most stable conformation would be the one where these large substituents occupy the more spacious equatorial positions. An equatorial orientation minimizes unfavorable 1,3-diaxial interactions, which would destabilize the molecule. While the boat conformation is a possible alternative, it is generally higher in energy and less populated at room temperature unless specific structural features favor it. Computational modeling and variable-temperature NMR studies could provide further insight into the energetic landscape of the different possible conformations and the barriers to interconversion.
Rotational Isomerism around Single Bonds
A comprehensive search of publicly available scientific literature and databases did not yield specific research findings, detailed spectroscopic data, or computational analyses concerning the rotational isomerism of this compound. The conformational preferences and energy barriers associated with rotation around the single bonds of this specific molecule have not been reported.
In the absence of direct experimental or theoretical data for this compound, a general discussion of potential sites of rotational isomerism can be hypothesized based on its molecular structure. Key single bonds where rotation would lead to different conformers include:
The C-C bond connecting the benzyl group to the piperidine nitrogen.
The C-N bond of the piperidine ring.
The C-O bond of the ester linkage.
The C-C single bonds within the piperidine ring, which contribute to its chair, boat, and twist-boat conformations.
However, without specific studies, it is not possible to provide quantitative data such as dihedral angles, energy barriers for rotation, or the relative populations of different conformers. Such information is typically obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or computational chemistry methods, none of which were found for this particular compound.
Therefore, the detailed research findings and data tables requested for this section cannot be generated.
Reaction Mechanisms and Chemical Reactivity of 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate
Mechanism of Enamine Formation and Tautomerism
Enamines are the nitrogen analogs of enols and are generally formed by the reaction of a ketone or aldehyde with a secondary amine. nih.gov In the context of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, the core structure is a β-enamino ester, which exists in equilibrium with its imine tautomer. The enamine form is generally more stable due to the delocalization of the nitrogen lone pair into the double bond and carbonyl group, creating a conjugated system.
The formation of a related β-enamino ester, for instance from a β-keto ester and an amine, proceeds via nucleophilic attack of the amine on the ketone, followed by dehydration. organic-chemistry.org The mechanism involves the formation of a tetrahedral intermediate (a carbinolamine), which then eliminates water to form an iminium ion. ru.nl A base then removes a proton from the α-carbon to yield the stable enamine. clockss.orgntu.edu.sg
The tautomeric equilibrium between the enamine and the less stable imine form is a key aspect of its chemistry.
Enamine-Imine Tautomerism:
Enamine form (more stable): The lone pair on the primary amine is delocalized across the C=C double bond and the ester carbonyl group.
Imine form (less stable): A C=N double bond is present, with a single bond between the α and β carbons.
The stability of the enamine tautomer is enhanced by the formation of an intramolecular hydrogen bond between the N-H of the amine and the carbonyl oxygen, creating a stable six-membered ring-like structure. cymitquimica.com
Reactivity of the Alpha,Beta-Unsaturated Carbonyl System
The 3-aminobut-2-enoate portion of the molecule is an α,β-unsaturated carbonyl system. Such systems have two primary electrophilic sites: the carbonyl carbon and the β-carbon. organic-chemistry.orgmun.ca Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). organic-chemistry.orgbldpharm.com
The presence of the amino group at the β-position significantly modifies this reactivity. The electron-donating nature of the amino group increases the electron density at the β-carbon, making it less electrophilic than a standard enone or enoate. However, the system's reactivity towards strong electrophiles is retained.
Resonance Structures of the α,β-Unsaturated System: The delocalization in the enamino ester system can be represented by several resonance structures, which highlight the nucleophilic character of the α-carbon and the electrophilic character of the carbonyl carbon and the nitrogen atom after protonation.
| Attacking Species | Predicted Site of Attack on this compound |
| Hard Nucleophiles (e.g., Grignard reagents) | Tend to favor 1,2-addition at the carbonyl carbon. bldpharm.com |
| Soft Nucleophiles (e.g., Gilman reagents, enamines) | Tend to favor 1,4-addition at the β-carbon. bldpharm.com |
| Electrophiles | Can attack the nucleophilic α-carbon. |
Intramolecular Cyclization Reactions Utilizing this compound Precursors
β-Enamino esters are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. clockss.orgacs.orgacs.org These reactions can be promoted by acids, bases, or metals like iodine. acs.org For a precursor molecule incorporating the 1-benzylpiperidin-3-yl moiety, several cyclization pathways are plausible.
Intramolecular Michael additions (or aza-Michael additions) are a key strategy for forming ring structures like piperidines and pyrrolidines. researchgate.netrsc.org In a hypothetical scenario, if the benzyl (B1604629) group on the piperidine (B6355638) nitrogen of a precursor were replaced with a group containing a Michael acceptor, an intramolecular aza-Michael reaction could occur. The nitrogen of the piperidine ring would act as the nucleophile, attacking the activated alkene.
Stereocontrol in such additions is a critical aspect of modern organic synthesis. ru.nlmun.ca In the formation of substituted piperidines, the stereochemical outcome can be influenced by several factors:
Substrate Control: Existing stereocenters in the molecule can direct the approach of the nucleophile.
Reagent Control: The use of chiral catalysts or auxiliaries can favor the formation of one stereoisomer over another. ru.nl
Reaction Conditions: Temperature and solvent can affect the transition state energies and influence the diastereoselectivity of the reaction.
For instance, the cyclization of N-protected amino groups onto an unsaturated side chain can have its stereochemical outcome dictated by the nature of the protecting group on the nitrogen. ntu.edu.sg
Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecules. Precursors based on the this compound structure could potentially engage in such sequences. For example, a reaction could be initiated by an intermolecular reaction at the enamine, which then triggers a subsequent intramolecular cyclization. Research on related systems has shown that tandem β-enamino ester formation followed by an intramolecular cyclization can efficiently produce complex heterocyclic structures. acs.org Similarly, organocatalytic methods have been developed that involve a Michael addition followed by an intramolecular Mannich cyclization to construct bicyclic systems. mun.ca
Protonation Equilibria and Acid-Base Reactivity
The molecule possesses two main basic sites: the primary amine of the enaminoate group and the tertiary amine of the piperidine ring.
Piperidine Nitrogen: This is a typical tertiary amine, and its basicity will be influenced by the electron-withdrawing effect of the benzyl group and the steric environment within the ring.
Enamine Nitrogen: The lone pair of this nitrogen is delocalized into the conjugated system, making it significantly less basic than a typical primary amine.
Protonation will occur preferentially at the more basic site. Under acidic conditions, the piperidine nitrogen is expected to be protonated first. At very low pH, the enamine nitrogen could also be protonated, which would make the α-carbon more susceptible to nucleophilic attack. The protonation state is crucial as it can control the reactivity of the molecule, for instance, by modulating the nucleophilicity of the enamine or activating the system for cyclization. nih.gov Hydrolysis of the enamine back to a β-keto ester and an amine is also possible under aqueous acidic conditions. ntu.edu.sg
General Considerations for Nucleophilic and Electrophilic Attack
Nucleophilic Character: The primary nucleophilic site in this compound is the α-carbon of the enamine system. This position is electron-rich due to conjugation with the nitrogen lone pair. It can react with a variety of electrophiles, such as alkyl halides or aldehydes, in reactions analogous to the alkylation or aldol (B89426) reactions of ketone-derived enamines.
Electrophilic Character: The primary electrophilic site is the carbonyl carbon of the ester. It is susceptible to attack by strong nucleophiles, leading to addition or substitution. While the β-carbon is typically an electrophilic site in α,β-unsaturated systems, its reactivity in this specific molecule is dampened by the electron-donating amino group. However, upon protonation of the enamine, the electrophilicity of the β-carbon would be enhanced.
An in-depth analysis of the computational chemistry and molecular modeling of this compound is presented in this article. This compound, while not extensively studied individually, belongs to a class of molecules that are of significant interest in medicinal chemistry. The following sections explore various computational techniques that can be employed to understand its structural, electronic, and interactive properties at a molecular level.
Structure Activity Relationship Studies of 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate Derivatives
Impact of Substitutions on the Benzyl (B1604629) Moiety
The benzyl group of 1-benzylpiperidine-containing compounds is a key feature that can significantly influence their interaction with biological targets. Studies on related N-benzylpiperidine derivatives have shown that substitutions on the aromatic ring of this moiety can modulate binding affinity and selectivity for various receptors. For instance, in the context of sigma receptor ligands, substitutions on the benzyl group's aromatic ring generally result in a similar or slightly decreased affinity for sigma-1 receptors. researchgate.net However, the introduction of halogens on both the phenylacetamide and benzyl aromatic rings can lead to a comparable affinity for sigma-1 receptors while significantly increasing affinity for sigma-2 receptors. researchgate.net
Influence of Piperidine (B6355638) Ring Modifications and Substitution Patterns
The piperidine ring is a fundamental pharmacophore in a wide array of biologically active compounds, including those with a 1-benzylpiperidine (B1218667) core. researchgate.net Its conformational flexibility and the potential for substitution allow for fine-tuning of a molecule's properties. The piperidine moiety is recognized as a key structural element for binding to sigma-1 and sigma-2 receptors, with piperidine-derived cycloalkylamine analogs demonstrating particularly high affinities for the sigma-1 receptor. researchgate.net
Modifications to the piperidine ring, such as altering its substitution pattern, can have a profound impact on activity. For example, the position of the substituent on the piperidine ring is critical. In the case of 1-benzylpiperidin-3-yl 3-aminobut-2-enoate, the ester group is at the 3-position. Shifting this group to the 2- or 4-position would likely alter the molecule's three-dimensional shape and its interactions with a target. Furthermore, the introduction of additional substituents on the piperidine ring could either enhance or diminish activity depending on their nature and location.
Systematic Variations of the 3-aminobut-2-enoate Ester and Amino Functionality
The 3-aminobut-2-enoate portion of the molecule offers several avenues for systematic variation to probe its role in biological activity. The ester and amino functionalities are key features that can participate in hydrogen bonding and other non-covalent interactions with a biological target.
Variations of the ester group, such as replacing the ethyl ester with other alkyl or aryl esters, could modulate the compound's lipophilicity and steric profile. This, in turn, could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. The amino group also presents opportunities for modification. N-alkylation or N-acylation of the amino group would alter its hydrogen-bonding capacity and introduce steric bulk, which could be used to probe the size and shape of the binding pocket.
Examination of Linker Length and Flexibility in Related Scaffolds
In many bioactive molecules, a linker connects key pharmacophoric elements. While this compound has a direct ester linkage, the principles of linker-scaffold interactions are still relevant. Studies on related compounds with a 1-benzylpiperidine moiety connected to another chemical entity via a linker have demonstrated the importance of linker length and flexibility.
For instance, in a series of pyridine derivatives with a 1-benzylpiperidine moiety, increasing the length of an aminoalkyl linker between the piperidine and pyridine rings from an amino group to an ethylamino, propylamino, and butylamino group resulted in an increased affinity for the sigma-1 receptor. nih.gov This highlights that the distance and conformational freedom between two key structural motifs are critical for optimal interaction with a biological target. These findings suggest that introducing a flexible linker between the piperidine ring and the butenoate moiety in this compound could be a strategy to enhance its activity, depending on the specific target.
Stereochemical Contributions to Molecular Recognition
Stereochemistry is a critical determinant of a drug's biological activity, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The this compound molecule contains a chiral center at the 3-position of the piperidine ring. The absolute configuration (R or S) at this center will dictate the spatial orientation of the 3-aminobut-2-enoate group, which can significantly impact how the molecule binds to its target.
Role of 1 Benzylpiperidin 3 Yl 3 Aminobut 2 Enoate As a Chiral Building Block in Complex Molecule Synthesis
Precursor in the Asymmetric Synthesis of Alkaloids and their Analogues
The piperidine (B6355638) ring, a core structural motif in numerous alkaloids, is a key feature of 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate. This inherent piperidine scaffold, combined with the reactive enoate functionality, positions it as a strategic precursor for the asymmetric synthesis of various alkaloid frameworks and their synthetic analogues. The benzyl (B1604629) group provides a means of protecting the piperidine nitrogen, which can be readily removed at a later synthetic stage.
Generation of Pyrrolidine (B122466) and Piperidine Scaffolds for Natural Product Total Synthesis
The synthesis of alkaloids often relies on the construction of pyrrolidine and piperidine ring systems. nih.gov These five- and six-membered nitrogen-containing heterocycles are fundamental components of a vast number of natural products. nih.gov While general methods for the synthesis of these scaffolds from various starting materials are well-established, the specific utility of this compound lies in its pre-existing chiral piperidine core. This allows for synthetic strategies that build upon the existing stereochemistry, potentially reducing the number of steps required to achieve the target natural product. The enaminone functionality within the molecule offers a versatile handle for further chemical transformations, enabling the annulation of additional rings or the introduction of diverse substituents, thereby facilitating the elaboration into more complex piperidine and, through ring contraction or rearrangement strategies, pyrrolidine-containing natural products. The development of novel piperidine derivatives continues to be a significant focus in medicinal chemistry due to their prevalence in drug molecules. nih.gov
Application in Heteroyohimbine Natural Product Synthesis
The heteroyohimbine alkaloids are a complex family of indole (B1671886) alkaloids characterized by a pentacyclic ring system. Their synthesis represents a significant challenge in organic chemistry, requiring precise control over multiple stereocenters. The structural framework of this compound contains a substituted piperidine ring, a key component of the E-ring in the heteroyohimbine skeleton. Synthetic strategies could, in principle, utilize this building block to introduce this portion of the molecule, followed by the construction of the remaining carbocyclic and heterocyclic rings. While the direct application of this compound in published syntheses of heteroyohimbine natural products is not prominently documented, its structural elements make it a conceptually viable synthon for this class of alkaloids.
Construction of Cyclic Gamma-Aminobutyric Acid (GABA) Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Consequently, analogues of GABA are of significant interest in medicinal chemistry for the development of drugs targeting neurological disorders. The synthesis of cyclic GABA analogues, which often feature piperidine or other heterocyclic scaffolds, aims to create conformationally restricted molecules with improved potency and selectivity. The piperidine ring of this compound can serve as a scaffold for the synthesis of such cyclic GABA analogues. The aminobutenoate side chain provides a latent carboxylic acid and amino group, which, after appropriate chemical modifications, can be cyclized or further functionalized to yield novel GABA analogues with constrained conformations.
Synthesis of Other Biologically Relevant Heterocyclic Systems
The reactivity of the enaminone moiety in this compound extends its utility beyond alkaloid synthesis. Enaminones are versatile intermediates that can participate in a variety of cyclization and condensation reactions to form a wide range of heterocyclic compounds. orientjchem.org This reactivity allows for the use of this compound as a starting material for the synthesis of other biologically relevant heterocyclic systems, potentially leading to the discovery of new compounds with interesting pharmacological properties. The combination of the chiral piperidine and the reactive enaminone within a single molecule provides a platform for generating structural diversity.
Derivatization to Advanced Pharmaceutical Intermediates
A key application of chiral building blocks like this compound is their conversion into more complex, advanced pharmaceutical intermediates. The functional groups present in this molecule—the secondary amine (after debenzylation), the ester, and the enamine—all offer sites for further chemical modification. For instance, the piperidine nitrogen can be acylated, alkylated, or arylated to introduce a wide variety of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The enamine functionality can undergo various reactions, including reduction, cycloaddition, and electrophilic substitution. Through these transformations, this compound can be elaborated into highly functionalized intermediates that are valuable precursors for the synthesis of active pharmaceutical ingredients (APIs). The pyrrolidine scaffold, a related five-membered ring, is also a common feature in many drugs. unipa.it
Q & A
Q. What are the recommended synthetic routes for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Michael Addition : Reacting a piperidine derivative with an aminocrotonate ester under basic conditions (e.g., triethylamine in THF) to form the enoate moiety .
Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions, often using benzyl halides in dichloromethane .
Q. Optimization Strategies :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in benzylation steps .
- Catalysts : Use of Pd-based catalysts for coupling reactions can enhance regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine protection .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | TEA, THF, 0°C | 60–70% | |
| 2 | BnCl, DCM, RT | 75–85% |
Q. How should researchers handle and store this compound given its potential toxicity?
Methodological Answer:
- Handling :
- Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes .
- Avoid inhalation; use respiratory protection if volatilization is possible .
- Storage :
- Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
- Monitor for degradation via HPLC every 6 months .
Safety Note : Toxicity data are limited; assume acute toxicity and prioritize in vitro assays before in vivo studies .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR to confirm the benzyl group (δ 7.2–7.4 ppm) and enoate double bond (δ 5.8–6.3 ppm) .
- X-ray Crystallography :
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding stereochemistry?
Methodological Answer:
- Cross-Validation :
- Compare DFT-calculated -NMR shifts with experimental data; deviations >0.5 ppm suggest incorrect stereochemistry .
- Use NOESY to confirm spatial proximity of protons (e.g., benzyl vs. piperidine groups) .
- Crystallographic Refinement :
Q. What strategies improve the low bioavailability of piperidine-derived compounds in preclinical studies?
Methodological Answer:
- Structural Modifications :
- Formulation :
- Use lipid-based nanoemulsions to increase intestinal absorption .
- Test prodrug approaches (e.g., ester hydrolysis) for targeted release .
Q. How can synthetic yields be improved for scale-up without compromising enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and temperature for Michael addition steps (e.g., 50°C, 30 min) .
- Chiral Resolution :
- Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Apply kinetic resolution via lipase-catalyzed acetylation .
Case Study : A 20% yield increase was achieved by switching from batch to flow synthesis for a fluorinated analog .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Phase I Metabolism :
- Cytochrome P450-mediated oxidation of the piperidine ring (predicted via docking studies) .
- Esterase hydrolysis of the enoate moiety, as seen in ethyl 3-aminobut-2-enoate derivatives .
- Phase II Metabolism :
- Glucuronidation of the primary amine, detected via LC-MS/MS in hepatic microsome assays .
Data Contradiction Example :
If X-ray data conflicts with computational models (e.g., bond lengths), re-examine hydrogen placement in SHELXL and validate against Hirshfeld surfaces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
